molecular formula C8H9N3O2 B140540 Acetylisoniazid CAS No. 1078-38-2

Acetylisoniazid

Numéro de catalogue: B140540
Numéro CAS: 1078-38-2
Poids moléculaire: 179.18 g/mol
Clé InChI: CVBGNAKQQUWBQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acetylisoniazid (also known as INH, isonicotinic acid hydrazide, or isonicotinylhydrazine) is an antimicrobial drug used to treat tuberculosis, as well as other infections caused by certain bacteria and fungi. It is an essential component of the first-line treatment of tuberculosis, and is also used in combination with other drugs in the treatment of multidrug-resistant tuberculosis. This compound is an important drug for the control and prevention of tuberculosis.

Applications De Recherche Scientifique

1. Genotypic Influence on Acetylisoniazid Metabolism

This compound (AcINH), a metabolite of isoniazid, is primarily processed by the genetically polymorphic N-acetyltransferase 2 (NAT2) enzyme. The human population is divided into slow, intermediate, and fast acetylators based on their acetylation rate, which is determined by NAT2 genotypes. These genotypes significantly influence the serum concentrations of isoniazid and its metabolite AcINH, impacting therapeutic, pharmacological, and toxicological responses in tuberculosis treatment (Touré et al., 2016).

2. Pharmacokinetic Variations

The ratio of this compound to isoniazid in plasma, used to express the activity of polymorphic NAT2, shows clear bimodal distribution in populations, identifying distinct groups of slow and fast acetylators. This finding is critical for understanding inter-individual variability in drug acetylation linked to genetic polymorphism, which has important implications for personalized medicine in tuberculosis treatment (Aït Moussa et al., 2002).

3. Acetylation Phenotype and Drug Metabolism

Studies reveal a strong correlation between NAT2 genotypes and the plasma concentration of AcINH, emphasizing the need for genotyping in monitoring tuberculosis therapy. Different NAT2 alleles define the acetylator genotype, impacting the metabolism of isoniazid and its acetylation rate (AUGUSTYNOWICZ-KOPEĆ et al., 2007).

4. Age and Genotype Influence on NAT2

Research on children's responses to isoniazid revealed that age non-linearly modifies the contribution of NAT2 genotype until maturation at around 5.3 years. This indicates that enzyme efficiency in metabolizing AcINH is constrained by substrate concentration, genes, and age, providing insights into pediatric pharmacotherapy (Rogers et al., 2016).

5. Impact on Tuberculosis Therapy

The acetylation profile, defined by the percentage of AcINH in urine after a dose of isoniazid, affects early clinical responses in tuberculosis patients. The study identified trimodal distribution profiles in both healthy and tuberculosis groups, with varying percentages of slow, intermediate, and fast acetylators. This has implications for the treatment's effectiveness and the occurrence of side effects, like peripheral neuropathies (Mf Mukanyangezi et al., 2015).

Mécanisme D'action

Target of Action

Acetylisoniazid, also known as Acetyl isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . At therapeutic levels, this compound is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mycolic acid biosynthesis pathway . Mycolic acids are indispensable components of mycobacterial cell walls. By inhibiting their synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

This compound is metabolized by N-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall, leading to the death of the bacteria . This results in the bactericidal or bacteriostatic effect of the drug, depending on the growth rate of the mycobacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the NAT2 genotype plays a significant role in the transformation of isoniazid to this compound . Different NAT2 genotypes can affect the clearance and fraction of this compound formation . Therefore, the genetic makeup of the individual can significantly influence the drug’s action and efficacy .

Orientations Futures

The method developed to determine the concentration of Isoniazid and its metabolites in human plasma has broad applications in clinical research, including Isoniazid one-point-based therapeutic drug monitoring, genotype–phenotype association studies of Isoniazid metabolic profile and Isoniazid-induced hepatotoxicity, and the initial dose prediction of Isoniazid using population pharmacokinetic modeling .

Analyse Biochimique

Biochemical Properties

Acetylisoniazid is primarily formed by the acetylation of Isoniazid by the enzyme N-acetyltransferase 2 (NAT2) . This process is a key part of the metabolic pathway of Isoniazid . The formation of this compound is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Cellular Effects

This compound and its metabolites share the potential for oxidative cellular damage . In a study of Isoniazid-treated TB patients, peak Isoniazid serum concentrations were positively associated with a urine biomarker of oxidative DNA damage .

Molecular Mechanism

This compound is an intermediate compound formed after the acetylation of Isoniazid by NAT2 . It is then broken down into isonicotinic acid (INA) and hydrazine (Hz) by the amidase enzyme . NAT2 also catalyzes the acetylation of acetyl .

Temporal Effects in Laboratory Settings

The temporal variation in the pharmacokinetics of Isoniazid and its major metabolite, this compound, has been investigated in laboratory settings . The clearance, bioavailability, hepatic extraction ratio of Isoniazid, and the clearance and volume of distribution of this compound were found to vary with time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on Isoniazid, from which this compound is derived, has shown that the clearance and volume of distribution of Isoniazid can vary significantly based on dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway of Isoniazid . Isoniazid is primarily metabolized by NAT2 to form this compound . A portion of this compound is further converted to INA and Hz by the amidase enzyme .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that Isoniazid, from which this compound is derived, is primarily metabolized in the liver .

Subcellular Localization

Given that it is a metabolite of Isoniazid, it is likely that it is primarily localized in the liver where Isoniazid is metabolized .

Propriétés

IUPAC Name

N'-acetylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBGNAKQQUWBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020013
Record name 1-Acetyl-2-isonicotinoylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-38-2
Record name Acetylisoniazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (N)1-Acetylisoniazid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-2-isonicotinoylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLISONIAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetylisoniazid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylisoniazid
Reactant of Route 2
Reactant of Route 2
Acetylisoniazid
Reactant of Route 3
Reactant of Route 3
Acetylisoniazid
Reactant of Route 4
Reactant of Route 4
Acetylisoniazid
Reactant of Route 5
Reactant of Route 5
Acetylisoniazid
Reactant of Route 6
Reactant of Route 6
Acetylisoniazid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.